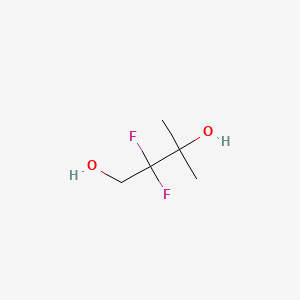
(2-Bromo-6-fluoro-5-iodo-3-methoxyphenyl)trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-6-fluoro-5-iodo-3-methoxyphenyl)trimethylsilane is an organosilicon compound with the molecular formula C10H13BrFIOSi and a molecular weight of 403.1 g/mol . This compound is characterized by the presence of bromine, fluorine, iodine, and methoxy groups attached to a phenyl ring, along with a trimethylsilane group. It is typically used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
The synthesis of (2-Bromo-6-fluoro-5-iodo-3-methoxyphenyl)trimethylsilane involves multiple steps, including halogenation and silylation reactions. The general synthetic route includes:
Halogenation: Introduction of bromine, fluorine, and iodine atoms to the phenyl ring.
Methoxylation: Addition of a methoxy group to the phenyl ring.
Silylation: Attachment of the trimethylsilane group to the phenyl ring.
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Análisis De Reacciones Químicas
(2-Bromo-6-fluoro-5-iodo-3-methoxyphenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(2-Bromo-6-fluoro-5-iodo-3-methoxyphenyl)trimethylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Bromo-6-fluoro-5-iodo-3-methoxyphenyl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive halogen atoms and the trimethylsilane group. These functional groups enable the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and structures .
Comparación Con Compuestos Similares
(2-Bromo-6-fluoro-5-iodo-3-methoxyphenyl)trimethylsilane can be compared with other similar compounds, such as:
- (2-Bromo-6-fluoro-3-methoxyphenyl)trimethylsilane
- (2-Bromo-5-iodo-3-methoxyphenyl)trimethylsilane
- (2-Fluoro-5-iodo-3-methoxyphenyl)trimethylsilane
These compounds share similar structural features but differ in the specific halogen atoms attached to the phenyl ring. The unique combination of bromine, fluorine, and iodine in this compound provides distinct reactivity and properties, making it valuable for specific applications .
Propiedades
Fórmula molecular |
C10H13BrFIOSi |
|---|---|
Peso molecular |
403.10 g/mol |
Nombre IUPAC |
(2-bromo-6-fluoro-5-iodo-3-methoxyphenyl)-trimethylsilane |
InChI |
InChI=1S/C10H13BrFIOSi/c1-14-7-5-6(13)9(12)10(8(7)11)15(2,3)4/h5H,1-4H3 |
Clave InChI |
BBGDDSAIOAIBMO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1Br)[Si](C)(C)C)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Fluoro-9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulen-3-yl pivalate](/img/structure/B14030344.png)










![[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]acetic acid](/img/structure/B14030413.png)


